1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a benzodioxole moiety linked to a piperidine-methyl group substituted with a 3-cyanopyridine ring.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c21-11-15-2-1-7-22-19(15)25-8-5-14(6-9-25)12-23-20(26)24-16-3-4-17-18(10-16)28-13-27-17/h1-4,7,10,14H,5-6,8-9,12-13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLQKMPMNJPUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and related research findings.
Chemical Structure and Properties
The chemical formula for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is . It features a benzo[d][1,3]dioxole moiety and a piperidinyl group substituted with a cyanopyridine. The structure is critical for its interaction with biological targets.
Biological Activity Overview
The compound exhibits several biological activities, including:
1. Anticancer Properties
Research indicates that derivatives of urea compounds can inhibit cancer cell proliferation. A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. COX Inhibition
Similar compounds have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and pain management. For instance, related urea derivatives showed selective inhibition of COX-II with IC50 values significantly lower than standard anti-inflammatory drugs .
3. Neuropharmacological Effects
The piperidine structure suggests potential interactions with neurotransmitter systems. Compounds with similar scaffolds have been reported to exhibit anxiolytic and antidepressant activities by modulating GABA-A receptor activity, which could be relevant for the neuropharmacological profile of this compound .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| COX Inhibition | Selective inhibition of COX-II | |
| Neuropharmacological | Modulation of GABA-A receptors |
Detailed Research Findings
- Anticancer Activity : In vitro studies highlighted that derivatives similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea effectively inhibited the growth of breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
- COX Inhibition Studies : A series of experiments showed that compounds with structural similarities demonstrated potent inhibition of COX-II with selectivity ratios favoring COX-II over COX-I. This selectivity is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs .
- Neuropharmacological Studies : The compound's interaction with GABA-A receptors was assessed using binding assays and functional studies in animal models. Results indicated that it could enhance GABAergic transmission, leading to anxiolytic-like effects in behavioral tests .
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Impact on Activity: The 3-cyanopyridinyl-piperidine group in the target compound may enhance binding to kinase ATP pockets, analogous to cyanopyridine-containing inhibitors . The abietane diterpene substituent in Compound 10 confers antibiofilm activity, highlighting how bulky hydrophobic groups modulate biological targeting . Methoxy groups (e.g., in 2,4-dimethoxypyrimidinyl derivatives) are associated with improved metabolic stability and kinase selectivity .
Synthetic Accessibility :
- Piperidine intermediates, such as those described in , are critical for synthesizing the target compound. For example, tert-butyl (4-bis(benzo[d][1,3]dioxol-5-yl)(hydroxyl)methyl)piperidine-1-carboxylate (Compound 1) serves as a precursor for piperidine-containing derivatives .
- The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one () demonstrates the utility of LiHMDS-mediated condensation for benzodioxole derivatives .
Q & A
Q. Q: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
A: Synthesis typically involves multi-step reactions:
- Step 1: React a benzo[d][1,3]dioxole derivative (e.g., 5-aminobenzo[d][1,3]dioxole) with a piperidin-4-ylmethyl precursor.
- Step 2: Introduce the 3-cyanopyridin-2-yl group via nucleophilic substitution or coupling reactions. Bases like potassium carbonate (K₂CO₃) and palladium catalysts (e.g., Pd(OAc)₂) are often used for cross-coupling .
- Step 3: Form the urea bridge using carbodiimide coupling reagents (e.g., EDCI or DCC) under inert conditions .
Optimization: Control temperature (80–100°C), solvent choice (DMF or THF), and purification via silica gel chromatography to improve yield (>60%) and purity (>95%) .
Advanced Synthesis: Addressing Low Yields in Urea Bond Formation
Q. Q: How can researchers resolve low yields during urea bond formation?
A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Activation: Use in situ activation of isocyanates or carbamates to enhance reactivity.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis: Add catalytic DMAP to accelerate urea formation .
- Purification: Employ gradient elution in HPLC to separate unreacted precursors .
Basic Structural Analysis
Q. Q: What spectroscopic methods are critical for confirming the compound’s structure?
A:
- NMR: ¹H/¹³C NMR to verify benzo[d][1,3]dioxole (δ 6.7–7.1 ppm), piperidine protons (δ 2.5–3.5 ppm), and urea NH signals (δ 5.8–6.2 ppm) .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~435).
- IR: Urea carbonyl stretch (~1640–1680 cm⁻¹) .
Advanced Analytical Challenges: Distinguishing Isomers
Q. Q: How can researchers differentiate regioisomers or stereoisomers in this compound?
A:
- X-ray Crystallography: Resolve absolute configuration of the piperidine and cyanopyridine groups .
- 2D NMR (NOESY/COSY): Identify spatial proximity of protons on the piperidine ring and benzodioxole .
- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) .
Basic Biological Activity Screening
Q. Q: What in vitro assays are suitable for preliminary evaluation of bioactivity?
A:
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial: Broth microdilution against S. aureus and E. coli (MIC ≤ 8 µg/mL indicates potency) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases linked to the piperidine-cyanopyridine moiety .
Advanced Mechanistic Studies: Resolving Contradictory Bioactivity Data
Q. Q: How to interpret conflicting IC₅₀ values across cell lines?
A: Contradictions may arise from:
- Membrane Permeability: LogP calculations (e.g., Crippen method) to assess lipid solubility; modify substituents to balance hydrophobicity .
- Metabolic Stability: Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450 oxidation) .
- Target Selectivity: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in resistant cell lines .
Basic Stability and Storage
Q. Q: What conditions ensure compound stability during storage?
A:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid urea hydrolysis .
- Solubility: Prepare stock solutions in DMSO (≥10 mM) to minimize aggregation .
Advanced Formulation: Improving Solubility for In Vivo Studies
Q. Q: How can researchers enhance aqueous solubility without altering bioactivity?
A:
- Prodrug Design: Introduce phosphate or PEG groups at the piperidine nitrogen .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size ~150 nm) to improve bioavailability .
- Co-solvents: Test cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .
Basic SAR: Impact of Substituents on Bioactivity
Q. Q: How does the 3-cyanopyridin-2-yl group influence target binding?
A: The cyano group enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR), while the pyridine nitrogen coordinates with metal ions in catalytic sites. Replacements (e.g., 4-cyanophenyl) reduce potency by 10-fold, per docking studies .
Advanced SAR: Designing Next-Gen Analogues
Q. Q: What structural modifications could improve selectivity against off-target receptors?
A:
- Piperidine Substitution: Replace the methyl group with bulkier tert-butyl to reduce off-target binding .
- Benzodioxole Optimization: Introduce electron-withdrawing groups (e.g., –NO₂) to stabilize π-stacking with aromatic residues .
- Urea Linker: Replace with thiourea or sulfonamide to modulate hydrogen-bonding patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
